4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate
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Overview
Description
4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate: is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group, an iminomethyl linkage, and a methoxyphenyl group, all connected to a phenyl carbonate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate typically involves multi-step organic reactions. One common method is the condensation of 4-bromoaniline with 2-methoxybenzaldehyde to form the imine intermediate. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Conversion of imine to amine.
Oxidation: Formation of hydroxylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies and drug development. It can be used in the design of enzyme inhibitors or as a probe in molecular biology research.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the iminomethyl linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: Shares a similar aromatic structure but lacks the iminomethyl and methoxy groups.
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Contains a bromophenyl group but differs in the presence of a thiazole ring and chloroacetamide moiety.
Uniqueness: 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential applications. The presence of the iminomethyl linkage and methoxy group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
[4-[(4-bromophenyl)iminomethyl]-2-methoxyphenyl] phenyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4/c1-25-20-13-15(14-23-17-10-8-16(22)9-11-17)7-12-19(20)27-21(24)26-18-5-3-2-4-6-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQIFYPUQPNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)Br)OC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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